

Application Notes and Protocols for MI-3454 in Mouse Models of Leukemia

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Compound of Interest		
Compound Name:	MI-3454	
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These application notes provide a comprehensive overview of the optimal dosage and experimental protocols for the use of **MI-3454**, a potent and orally bioavailable inhibitor of the menin-Mixed Lineage Leukemia 1 (MLL1) interaction, in preclinical mouse models of leukemia. **MI-3454** has demonstrated significant efficacy in models of acute leukemia with MLL1 rearrangements or Nucleophosmin 1 (NPM1) mutations.[1][2][3]

Introduction

Models

The interaction between menin and MLL1 is a critical driver for the progression of certain acute leukemias.[1][3][4] MI-3454 disrupts this protein-protein interaction, leading to the downregulation of key leukemogenic genes, such as HOXA9 and MEIS1, thereby inhibiting leukemia cell proliferation and inducing differentiation.[1][5] Preclinical studies have shown that MI-3454 can induce complete remission in mouse models of MLL-rearranged and NPM1-mutated leukemia.[1][2][6] This document outlines the optimal dosages, pharmacokinetic profiles, and detailed experimental protocols for evaluating MI-3454 in relevant mouse models.

Quantitative Data Summary Table 1: In Vivo Efficacy of MI-3454 in Leukemia Mouse



Mouse Model	Cell Line/Patient Sample	Dosage and Administration	Key Findings	Reference
NSG	MV-4-11 (MLL- AF4)	120 mg/kg, p.o., q.d. or b.i.d. for 7 days	Significant reduction in leukemia burden as measured by bioluminescence and human CD45+ cells in peripheral blood, spleen, and bone marrow.[1]	[1]
NSGS	PDX MLL-1532	100 mg/kg, p.o., b.i.d.	Induced complete remission and significantly prolonged survival.[2]	[2]
NSGS	PDX NPM1-3055 & 4392	100 mg/kg, p.o., b.i.d. for 21 days	Blocked leukemia progression, with a marked reduction of human CD45+ cells in peripheral blood, spleen, and bone marrow.[1][2]	[1][2]
Xenotransplantat ion	MOLM13 (MLL- AF9)	100 mg/kg, p.o., b.i.d. for 19 days	Effectively blocked leukemia progression and markedly prolonged survival.[5]	[5]

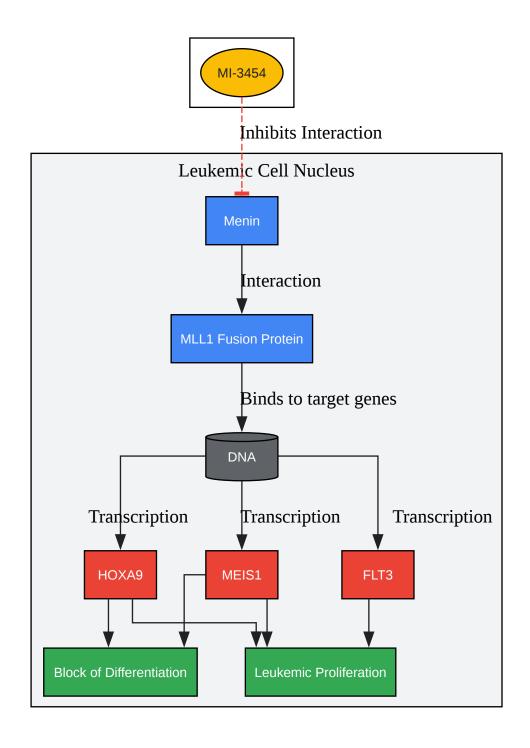


Table 2: Pharmacokinetic Properties of MI-3454 in Mice

Parameter	Value	Administration Route	Dosage	Reference
Bioavailability	~77%	Oral (p.o.)	100 mg/kg	[1]
Half-life (t1/2)	3.2 hours	Oral (p.o.)	100 mg/kg	[1][5]
Cmax	4698 ng/mL	Oral (p.o.)	100 mg/kg	[5]
AUC	32,631 h•ng/mL	Oral (p.o.)	100 mg/kg	[1]
Half-life (t1/2)	2.4 hours	Intravenous (i.v.)	15 mg/kg	[5]
Clearance (CL)	2375 mL/hours•kg	Intravenous (i.v.)	15 mg/kg	[5]
Volume of Distribution (Vss)	5358 mL/kg	Intravenous (i.v.)	15 mg/kg	[5]

Signaling Pathway and Experimental Workflow Signaling Pathway of Menin-MLL1 Inhibition by MI-3454





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Caption: Mechanism of MI-3454 in MLL-rearranged leukemia.

Experimental Workflow for In Vivo Efficacy Studies





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Caption: Workflow for **MI-3454** efficacy testing in mouse models.

Detailed Experimental Protocols Protocol 1: Patient-Derived Xenograft (PDX) Model of AML

- Animal Model: Use immunodeficient mice such as NSG (NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ) or NSGS.
- Cell Preparation: Thaw cryopreserved primary human AML cells (with MLL1 rearrangement or NPM1 mutation) and wash with sterile PBS.
- Transplantation: Inject 1-5 x 10^6 viable human AML cells in 100-200 μ L of PBS into the tail vein of each mouse.
- Engraftment Monitoring: Starting 2-3 weeks post-transplantation, monitor engraftment by analyzing peripheral blood for the presence of human CD45+ (hCD45+) cells using flow cytometry.
- Treatment Initiation: Once hCD45+ cells reach a predetermined level (e.g., >1% of peripheral blood mononuclear cells), randomize mice into treatment and vehicle control groups.
- Drug Formulation and Administration:



- Prepare MI-3454 in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water).
- Administer MI-3454 orally (p.o.) via gavage at a dose of 100 mg/kg twice daily (b.i.d.).
- Administer the vehicle to the control group on the same schedule.
- Monitoring During Treatment:
 - Monitor animal health and body weight daily.
 - Continue to monitor hCD45+ levels in peripheral blood weekly.
- Endpoint Analysis:
 - Euthanize mice when they show signs of advanced disease (e.g., >20% weight loss, hind limb paralysis) or at the end of the study.
 - Collect bone marrow, spleen, and peripheral blood for analysis of leukemic burden by flow cytometry (hCD45+).
 - Analyze gene expression in sorted hCD45+ cells by qRT-PCR for target genes like MEIS1 and HOXA9.[1]
 - Perform Kaplan-Meier survival analysis.

Protocol 2: Cell Line-Derived Xenograft (CDX) Model using Bioluminescence Imaging

- Cell Line: Use a human MLL-rearranged leukemia cell line, such as MV-4-11, engineered to express luciferase.
- Animal Model: Utilize immunodeficient mice (e.g., NSG).
- Transplantation: Inject 0.5-1 x 10⁶ MV-4-11-luciferase cells in 100 μ L of PBS via tail vein injection.
- Disease Monitoring:



- Perform bioluminescence imaging (BLI) weekly to monitor leukemia engraftment and progression.
- Administer D-luciferin (e.g., 150 mg/kg) via intraperitoneal injection and image mice after
 10-15 minutes using an in vivo imaging system.
- Treatment Initiation: When the bioluminescence signal indicates established disease, randomize mice into treatment and control groups.
- Drug Administration:
 - Administer MI-3454 orally at a dose of 120 mg/kg, either once daily (q.d.) or twice daily (b.i.d.).[1]
 - Administer vehicle to the control group.
- Efficacy Assessment:
 - Continue weekly BLI to quantify changes in leukemia burden.
 - At the end of the treatment period (e.g., 7 days), collect peripheral blood, spleen, and bone marrow to quantify the percentage of human CD45+ cells by flow cytometry.[1]

Protocol 3: Pharmacodynamic Analysis

- Study Design: Use tumor-bearing mice (either PDX or CDX models) treated with MI-3454 or vehicle.
- Sample Collection: At various time points after the final dose, collect bone marrow or spleen samples.
- Cell Sorting: Isolate leukemic cells (hCD45+) from the collected tissues using fluorescenceactivated cell sorting (FACS).
- Gene Expression Analysis:
 - Extract RNA from the sorted leukemic cells.



- Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of MLL1 target genes, including MEIS1, HOXA9, and FLT3.[1]
- Normalize expression to a housekeeping gene (e.g., HPRT1).
- Data Analysis: Compare the gene expression levels in the MI-3454-treated group to the
 vehicle-treated group to confirm on-target drug activity. A significant downregulation of
 MEIS1 can serve as a pharmacodynamic biomarker of treatment response.[1][3]

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